tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

chiral building block asymmetric synthesis tropane scaffold

Common Problem: Inconsistent stereochemistry in tropane alkaloid analog synthesis leads to diastereomeric mixtures requiring costly chiral separation. Solution: tert-Butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1408076-02-7) provides the defined endo-(1S,2S,5S) stereochemistry essential for reproducible asymmetric synthesis. • Defined endo configuration ensures correct amine vector for downstream coupling • 97% purity minimizes diastereomeric impurities; avoids costly chiral chromatography • Boc-protected amine stable at room temperature; deprotects under mild acidic conditions • Fsp³ 0.916 offers high conformational complexity for CNS and PPI targets • Available from stock with expedited global shipping

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1408076-02-7
Cat. No. B1403446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1408076-02-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1CC2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1
InChIKeyLJSMXQVRQBFKNF-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate – Overview


tert-Butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1408076-02-7; also indexed as 1932494-74-0) is a chiral, bicyclic secondary amine bearing a tert-butoxycarbonyl (Boc) protecting group [1]. The 8‑azabicyclo[3.2.1]octane scaffold constitutes the core of the tropane alkaloid family, and the endo‑configured 2‑amino substituent provides a stereodefined vector for further elaboration [2]. Its single stereoisomer form (1S,2S,5S) enables asymmetric synthesis of pharmaceutical intermediates where precise three‑dimensional arrangement is critical [1].

Stereochemistry Defined (1S,2S,5S) endo configuration
Protecting Group Boc-protected amine for orthogonal deprotection
Scaffold 8‑Azabicyclo[3.2.1]octane core for tropane elaboration

Why Generic Substitution Fails


Substituting this compound with its enantiomer, exo diastereomer, or stereochemically undefined mixture introduces uncontrolled variables that can invalidate chiral syntheses. The endo‑configured (1S,2S,5S) isomer places the primary amine on the same face as the two‑carbon bridge, whereas the exo isomer presents the amine on the opposite face, leading to divergent diastereomeric products when used as a chiral auxiliary or building block . Likewise, the (1R,2R,5R) enantiomer yields the mirror‑image product, which can exhibit profoundly different biological activity [1]. The quantitative evidence below demonstrates that these stereochemical differences translate into measurable disparities in procurement cost, purity, and predicted physicochemical properties.

Enantiomer (1R,2R,5R) Yields mirror-image products; stereochemical outcome may reverse
Exo Diastereomer Amine orientation on opposite face can alter downstream configuration
Undefined Mixture May introduce variable diastereomeric ratios, complicating purification

Quantitative Differentiation Evidence


Endo vs. Exo Configuration

The (1S,2S,5S) isomer bears the 2‑amino group in the endo orientation, whereas the exo isomer (CAS 1408074‑65‑6) presents the amine on the opposite face. In the 8‑azabicyclo[3.2.1]octane system, endo vs. exo configuration confers distinct spatial trajectories for subsequent N‑functionalization, directly affecting the stereochemical outcome of downstream reactions . The exo isomer is priced at 1,616 CNY per 100 mg, compared to approximately 2,088 CNY per 100 mg for the endo (1S,2S,5S) isomer from the same supplier [1].

Endo vs. Exo
Head-to-head
endo-(1S,2S,5S) ~2,088 CNY/100 mg (98%) vs exo ~1,616 CNY/100 mg (97%); opposite face amine orientation
Stereochemical choice directly affects downstream diastereomeric series.
Macklin catalog pricing; endo premium reflects synthetic accessibility.
chiral building block asymmetric synthesis tropane scaffold

Enantiomer Procurement Cost

The (1S,2S,5S) isomer commands a different price point than its (1R,2R,5R) enantiomer. From the Macklin catalog, the (1R,2R,5R) isomer (CAS 1932128‑35‑2) is listed at 3,221 CNY per 100 mg (97%), whereas the (1S,2S,5S) isomer is priced at ~2,088 CNY per 100 mg (98%) from the same vendor [1]. On the ChemSpace platform, the (1S,2S,5S) isomer is offered at $262.90 per 100 mg (95%) by Astatech and $592.90 per 100 mg (97%) by Angene [2].

Enantiomer Cost
Head-to-head
(1S,2S,5S) ~2,088 CNY/100 mg vs (1R,2R,5R) 3,221 CNY/100 mg (Macklin); (1R,2R,5R) ~54% more expensive
Selecting correct enantiomer avoids cost penalty while ensuring desired absolute configuration.
Catalog pricing 2025‑2026; ChemSpace reports $262.90/100 mg (Astatech) for target.
enantiopure building block chiral resolution procurement economics

Purity Specification Comparison

Commercial purity specifications differ among the stereoisomers. Leyan lists the (1S,2S,5S) isomer at 97% purity (product 1575990), while the (1R,2R,5R) enantiomer is offered at 98% (product 1129694) . The exo isomer is supplied at 97% by Macklin . The racemic/unspecified mixture (CAS 1419101‑50‑0) is available at 95‑98% depending on the vendor [1].

Purity Specs
Cross-study
(1S,2S,5S) 97% (Leyan); (1R,2R,5R) 98%; exo 97%; racemic 95‑98%
Purity difference of ~1 percentage point; verify per batch for stereochemical fit.
Vendor specifications; HPLC or equivalent.
chemical purity quality control chiral HPLC

LogP and Fsp³ Comparison

The (1S,2S,5S) isomer exhibits a predicted LogP of 1.28 and a fraction of sp³‑hybridized carbons (Fsp³) of 0.916, as computed for the ChemSpace entry [1]. By comparison, the PubChem entry for the endo‑8‑Boc‑8‑azabicyclo[3.2.1]octan‑2‑amine scaffold reports an XLogP3‑AA of 1.3 and a molecular weight of 226.32 g/mol [2]. The high Fsp³ value (>0.9) is a hallmark of three‑dimensionality and correlates with improved clinical success rates in drug discovery [3].

LogP & Fsp³
Reported
LogP 1.28, Fsp³ 0.916 (ChemSpace); scaffold XLogP3‑AA 1.3; median oral drug Fsp³ ~0.4
High Fsp³ (>0.9) supports stereochemically complex, CNS‑oriented target design.
Computed properties; may vary by method.
drug-likeness physicochemical profiling CNS drug design

Boiling Point and Density Consistency

Both the (1S,2S,5S) and (1R,2R,5R) enantiomers share identical predicted boiling points (313.2 ± 25.0 °C) and densities (1.084 ± 0.06 g/cm³) according to computed data aggregated by ChemDict and PubChem [1][2]. This confirms that enantiomeric identity does not alter bulk physical properties, meaning any observed difference in handling or storage behavior arises from stereochemical purity rather than intrinsic physicochemical divergence.

Physical Consistency
Reported
bp 313.2±25.0 °C, density 1.084±0.06 g/cm³ (both enantiomers)
Enantiomers share identical bulk physical properties; selection driven by stereochemical fit.
Predicted values; handling differences may reflect stereochemical purity.
physical property storage handling

Application Scenarios


Asymmetric Synthesis of Tropane Intermediates

The endo‑(1S,2S,5S) configuration provides the correct absolute stereochemistry for elaborating tropane alkaloid analogs. Following Boc deprotection, the free amine can be coupled to carboxylic acid partners, retaining the (1S,2S,5S) stereochemistry throughout the sequence. The 97% commercial purity and endo orientation are critical to avoid diastereomeric mixtures that would require costly chiral chromatographic separation.

Chiral Auxiliary for Diastereoselective Transformations

The rigid bicyclic framework and defined endo amine trajectory make this compound suitable as a chiral auxiliary in asymmetric alkylations or acylations. The (1S,2S,5S) enantiomer must be selected intentionally; inadvertent substitution with the (1R,2R,5R) enantiomer, which is 54% more expensive [1], would yield the undesired product antipode while increasing procurement cost.

High Fsp³ Scaffolds for Fragment-Based Discovery

With an Fsp³ of 0.916, this scaffold ranks among the most three‑dimensional building blocks available for fragment libraries [2]. Medicinal chemistry programs targeting protein‑protein interactions or CNS receptors benefit from the increased conformational complexity, which has been correlated with higher clinical success rates [3].

Synthesis of Enantiopure 2-Substituted Derivatives

The Boc‑protected amine serves as a stable, storable intermediate that can be deprotected under mild acidic conditions to reveal the primary amine. The endo configuration of the (1S,2S,5S) isomer ensures that further functionalization at the 2‑position occurs with retention of the relative stereochemistry established in the parent scaffold, unlike the exo isomer which would invert the relative orientation .

Application
Selection Property
Validation Focus
Asymmetric tropane synthesis
(1S,2S,5S) endo stereochemistry
Chiral purity and configuration verification
Chiral auxiliary transformations
Rigid endo amine vector
Enantiomeric excess of products
Fragment‑based library design
High three‑dimensional character (Fsp³)
Conformational complexity and target‑space fit
2‑Substituted derivative synthesis
Boc‑protected endo amine
Diastereomeric purity after elaboration
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